5-BROMO-2-(5-CHLORO-2-HYDROXY-PHENYL)-ISOINDOLE-1,3-DIONE
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Overview
Description
5-Bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of bromine and chlorine atoms, as well as a hydroxy group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of precursor compounds, followed by cyclization to form the isoindole-1,3-dione core. The reaction conditions often require the use of solvents such as acetic acid and catalysts to facilitate the halogenation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of temperature, pressure, and reagent concentrations to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the isoindole-1,3-dione core to a more reduced form.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the hydroxy group can influence its binding affinity and specificity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzophenone: Shares similar halogenation and hydroxy group features but differs in the core structure.
2-Bromo-5-chloro-2-hydroxyacetophenone: Another halogenated hydroxy compound with a different core structure.
Uniqueness
5-Bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties. This core structure differentiates it from other halogenated hydroxy compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
5-bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3/c15-7-1-3-9-10(5-7)14(20)17(13(9)19)11-6-8(16)2-4-12(11)18/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVUPGNRTWLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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